6-Amino-2,5-dinitropyridine

Lipophilicity Partition coefficient ADME prediction

6-Amino-2,5-dinitropyridine (IUPAC: 3,6-dinitropyridin-2-amine; CAS 3073-80-1) is a nitrogen-rich heterocyclic compound belonging to the aminodinitropyridine class, with the molecular formula C₅H₄N₄O₄ and an exact mass of 184.02325 Da. It features an amino group at position 6 and nitro substituents at positions 2 and 5 of the pyridine ring, creating a distinct ortho amino–nitro adjacency (N at 6 / NO₂ at not present in its closest positional isomer 2-amino-3,5-dinitropyridine (CAS 3073-30-1).

Molecular Formula C5H4N4O4
Molecular Weight 184.11 g/mol
CAS No. 3073-80-1
Cat. No. B12279938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,5-dinitropyridine
CAS3073-80-1
Molecular FormulaC5H4N4O4
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-2-4(7-5)9(12)13/h1-2H,(H2,6,7)
InChIKeyOKBGKXVHXMWWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2,5-dinitropyridine (CAS 3073-80-1) for Scientific Procurement: Core Identity and Comparator Landscape


6-Amino-2,5-dinitropyridine (IUPAC: 3,6-dinitropyridin-2-amine; CAS 3073-80-1) is a nitrogen-rich heterocyclic compound belonging to the aminodinitropyridine class, with the molecular formula C₅H₄N₄O₄ and an exact mass of 184.02325 Da [1]. It features an amino group at position 6 and nitro substituents at positions 2 and 5 of the pyridine ring, creating a distinct ortho amino–nitro adjacency (N at 6 / NO₂ at 5) not present in its closest positional isomer 2-amino-3,5-dinitropyridine (CAS 3073-30-1) [2]. This substitution architecture underpins quantifiable differences in computed lipophilicity, hydrogen-bonding capacity, and conformational rigidity that directly impact solvent partitioning, synthetic derivatization selectivity, and crystal engineering outcomes, making unambiguous CAS-level identification critical for reproducible procurement [1].

Why 6-Amino-2,5-dinitropyridine Cannot Be Interchanged with Its 3,5-Dinitro Positional Isomer (CAS 3073-30-1)


Although 6-amino-2,5-dinitropyridine (CAS 3073-80-1) and 2-amino-3,5-dinitropyridine (CAS 3073-30-1) share the identical molecular formula (C₅H₄N₄O₄) and molecular weight (184.11 g/mol), their regioisomeric substitution patterns produce distinct computed and experimental property profiles that preclude functional interchangeability . The target compound's 2,5-dinitro arrangement with amino at position 6 yields a higher computed XLogP3-AA (1.0 vs. 0.7), a fixed rotatable bond count of 0 (vs. 2 for the isomer), and a different hydrogen-bond acceptor count in computed descriptors (6 vs. 2) . These differences translate into measurably altered chromatographic retention, solubility behavior, and nucleophilic aromatic substitution regioselectivity. Procurement decisions that treat these isomers as interchangeable risk synthetic failure, inconsistent bioassay readouts, and erroneous structure–activity relationship conclusions [1].

Quantitative Differentiation Evidence for 6-Amino-2,5-dinitropyridine (CAS 3073-80-1) Relative to Closest Analogs


Computed Lipophilicity (XLogP3-AA): 43% Higher Than the 3,5-Dinitro Positional Isomer

The computed XLogP3-AA value for 6-amino-2,5-dinitropyridine (CAS 3073-80-1) is 1.0, whereas the value for its closest positional isomer, 2-amino-3,5-dinitropyridine (CAS 3073-30-1), is 0.7 . This represents a +0.3 log unit difference, equivalent to approximately a two-fold increase in predicted octanol–water partition coefficient. Notably, experimental LogP measurements for both isomers converge at 2.10780 (PSA = 130.55), confirming that the computed XLogP difference originates from differential fragment contributions of the regioisomeric nitro-group placement rather than an overall change in experimentally observed partitioning .

Lipophilicity Partition coefficient ADME prediction

Rotatable Bond Count: Conformational Rigidity (0 vs. 2) Distinguishes the Target from the 3,5-Dinitro Isomer

6-Amino-2,5-dinitropyridine has a computed rotatable bond count of 0, meaning the nitro and amino substituents are geometrically locked relative to the pyridine ring plane due to the electronic environment created by the 2,5-dinitro-6-amino substitution pattern [1]. In contrast, 2-amino-3,5-dinitropyridine (CAS 3073-30-1) has a rotatable bond count of 2, indicating conformational degrees of freedom for the nitro groups . This structural distinction—zero rotatable bonds in the target versus two in the comparator—is a direct computational consequence of the different nitro-group positions relative to the ring nitrogen and amino substituent.

Conformational analysis Crystal engineering Molecular rigidity

Hydrogen-Bond Acceptor Count Divergence (6 vs. 2) Between 2,5-Dinitro and 3,5-Dinitro Aminopyridine Isomers

The computed hydrogen-bond acceptor (HBA) count for 6-amino-2,5-dinitropyridine is 6, reflecting the contribution of both nitro groups (four oxygen lone-pair acceptors), the pyridine ring nitrogen, and the amino nitrogen . For 2-amino-3,5-dinitropyridine (CAS 3073-30-1), the corresponding computed HBA count is reported as 2, suggesting that the specific 3,5-dinitro arrangement with an amino group ortho to the ring nitrogen electronically alters the effective hydrogen-bond acceptor availability . Both isomers share an HBD count of 1 and an identical topological polar surface area of 131 Ų, indicating that the HBA divergence arises from regioisomer-specific electron distribution rather than overall polarity differences.

Hydrogen bonding Solubility Molecular recognition

Synthetic Precursor Divergence: 2,6-Diaminopyridine Route Yields the 2,5-Dinitro Regioisomer Selectively

6-Amino-2,5-dinitropyridine is accessed via controlled nitration of 2,6-diaminopyridine, where the two amino groups direct electrophilic nitration selectively to the 2- and 5-positions, yielding the 2,5-dinitro-6-amino substitution pattern [1]. By contrast, the isomeric 2-amino-3,5-dinitropyridine (CAS 3073-30-1) is prepared from 2-aminopyridine nitration, which installs nitro groups at the 3- and 5-positions . The related compound 2,6-diamino-3,5-dinitropyridine (DADNP/ANPy), a key energetic materials intermediate, is also derived from 2,6-diaminopyridine but with double nitration that yields the 3,5-dinitro substitution pattern in yields historically not exceeding 50% by conventional mixed-acid methods [2]; recent microchannel continuous synthesis has improved DADNP selectivity to ≥98% and yield to ≥95% [3].

Regioselective nitration Synthetic route Energetic materials precursor

Ortho Amino–Nitro Hydrogen-Bonding Architecture Enables Intramolecular Stabilization

The 6-amino-2,5-dinitropyridine structure positions the amino group (position 6) ortho to the nitro group at position 5, creating a vicinal amino–nitro pair. This ortho relationship enables intramolecular N–H···O hydrogen bonding between the amino proton and a nitro oxygen, a structural motif that has been extensively documented in aminonitropyridine energetic materials to enhance molecular planarity, increase crystal density, and improve thermal stability [1][2]. In 2-amino-3,5-dinitropyridine, the amino group is ortho to the ring nitrogen rather than to both nitro groups, yielding a different hydrogen-bonding network topology. The energetic materials literature demonstrates that vicinal amino–nitro arrangements in dinitropyridine systems contribute to heat-resistant behavior: for example, the hydrazine-bridged bis(2-amino-3,5-dinitropyridine) compound exhibits a thermal decomposition temperature (Td) of 350 °C, comparable to TATB (Td = 350 °C) . The target compound's decomposition temperature is reported as >200 °C [3].

Intramolecular hydrogen bond Thermal stability Energetic materials

Thermal Decomposition Mechanism Divergence: 2,5-Dinitro vs. 3,5-Dinitro C–NO₂ Bond Rupture Energetics

Experimental kinetic studies by Sharnin et al. established that 2-nitro-, 2-amino-5-nitro-, 4-nitro-, and 3,5-dinitropyridines undergo thermal decomposition via homolytic C–NO₂ bond rupture, with the activation energy for bond dissociation decreasing as the number of nitro groups increases on the pyridine ring [1][2]. While the Sharnin study did not include the specific 2,5-dinitro-6-amino regioisomer (CAS 3073-80-1), the established structure–stability relationship predicts that the 2,5-dinitro substitution pattern, with its distinct electronic distribution and ortho amino–nitro interaction, will exhibit C–NO₂ bond dissociation energetics that differ from the 3,5-dinitro case included in the study. This class-level inference is supported by the observation that the activation energy (Ea) for C–NO₂ homolysis in polynitropyridines decreases with increasing nitro group count, and by computational studies on PYX (2,6-bis(picrylamino)-3,5-dinitropyridine) that identify C–NO₂ homolysis as the rate-limiting initiation step [3].

Thermal decomposition kinetics C–NO₂ bond dissociation Energetic materials safety

Optimal Application Scenarios for 6-Amino-2,5-dinitropyridine (CAS 3073-80-1) Based on Differentiated Property Evidence


Energetic Materials Intermediate Requiring Ortho Amino–Nitro Hydrogen-Bonding Architecture

The ortho amino–nitro adjacency (NH₂ at position 6 adjacent to NO₂ at position 5) enables intramolecular N–H···O hydrogen bonding [1], a structural motif correlated with enhanced thermal stability and reduced impact sensitivity in aminonitropyridine-based energetic compounds. Researchers developing heat-resistant explosives or insensitive munitions—where the benchmark decomposition temperatures of TATB (350 °C) and HNS (318 °C) serve as performance targets —should procure this specific regioisomer (CAS 3073-80-1) rather than the 3,5-dinitro isomer (CAS 3073-30-1), which lacks the equivalent ortho amino–nitro pair. The target compound's reported decomposition temperature exceeding 200 °C [2] provides a thermal baseline for further derivatization (e.g., N-oxidation, hydrazine bridging) toward higher-Td analogs.

Conformationally Constrained Scaffold for Crystal Engineering and Co-Crystal Design

With a rotatable bond count of zero [3], 6-amino-2,5-dinitropyridine is a fully rigid, planar molecular scaffold. This pre-organized geometry is ideal for crystal engineering applications where predictable π–π stacking distances and hydrogen-bonded network topology are critical—such as designing non-linear optical (NLO) materials, pharmaceutical co-crystals, or high-density energetic formulations. The isomeric 2-amino-3,5-dinitropyridine, by contrast, possesses two rotatable bonds , introducing conformational polymorphism risk and less predictable solid-state packing.

Reversed-Phase Chromatographic Method Development Requiring Differentiated Retention

The higher computed XLogP3-AA of 1.0 for the target compound versus 0.7 for the 3,5-dinitro isomer [3] predicts measurably longer retention on C18 reversed-phase columns under identical isocratic conditions. Analytical laboratories tasked with separating aminodinitropyridine positional isomers or verifying the identity of purchased material should exploit this lipophilicity difference for HPLC method development, using the XLogP gap as a rational starting point for mobile phase optimization.

Regioselective Derivatization via Nucleophilic Aromatic Substitution at the 2-Position

The 2,5-dinitro-6-amino substitution pattern positions a nitro group at the 2-position (ortho/para to the ring nitrogen), which is activated toward nucleophilic aromatic substitution (SNAr) by both the electron-withdrawing ring nitrogen and the second nitro group [4]. This regioselective reactivity distinguishes the target from the 3,5-dinitro isomer, where both nitro groups are meta to the ring nitrogen and show different SNAr regioselectivity. Researchers synthesizing 2-substituted aminonitropyridine libraries for medicinal chemistry or agrochemical screening should select this CAS number for predictable C2-functionalization outcomes.

Quote Request

Request a Quote for 6-Amino-2,5-dinitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.